molecular formula C6H4BBrF3NO2 B1373247 5-Bromo-2-trifluoromethylpyridine-4-boronic acid CAS No. 1072951-57-5

5-Bromo-2-trifluoromethylpyridine-4-boronic acid

Cat. No.: B1373247
CAS No.: 1072951-57-5
M. Wt: 269.81 g/mol
InChI Key: OBSKOYIEHGFTFF-UHFFFAOYSA-N
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Description

5-Bromo-2-trifluoromethylpyridine-4-boronic acid: is a boronic acid derivative with the molecular formula C6H4BBrF3NO2 and a molecular weight of 269.81 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-trifluoromethylpyridine-4-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-trifluoromethylpyridine-4-boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is used to develop new drugs and therapeutic agents. Its unique structure allows for the modification of biologically active molecules, enhancing their efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its role in the synthesis of biaryl compounds makes it a key intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-trifluoromethylpyridine-4-boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of biaryl products .

Comparison with Similar Compounds

  • 2-Trifluoromethylpyridine-4-boronic acid
  • 5-Bromo-4-pyridineboronic acid
  • 2-Bromo-5-trifluoromethylpyridine

Uniqueness: 5-Bromo-2-trifluoromethylpyridine-4-boronic acid is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and selectivity in chemical reactions. This makes it a more versatile reagent compared to its analogs, allowing for a broader range of applications in organic synthesis .

Properties

IUPAC Name

[5-bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF3NO2/c8-4-2-12-5(6(9,10)11)1-3(4)7(13)14/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSKOYIEHGFTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Br)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674784
Record name [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-57-5
Record name [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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